molecular formula C25H29NO4 B12520495 [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid

Cat. No.: B12520495
M. Wt: 407.5 g/mol
InChI Key: KKJXTPWIZRBIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as sodium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves the protection of amino groups in peptides and proteins. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved include interactions with amino acids and peptides, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid can be compared with other Fmoc-protected amino acids, such as:

These compounds share similar protective groups but differ in their side chains, which can affect their reactivity and applications. This compound is unique due to its cyclohexylethyl side chain, which provides distinct steric and electronic properties.

Properties

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-cyclohexylethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C25H29NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,1-3,8-9,14-17H2,(H,27,28)

InChI Key

KKJXTPWIZRBIEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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